Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-15-7-9-16(10-8-15)19(13-18(20)23-3)24(21,22)17-11-5-14(2)6-12-17/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDPZRNVCMJIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylphenylamine, 4-methylbenzenesulfonyl chloride, and methyl glycinate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study:
In studies focusing on enzyme inhibition, this compound has shown promise in modulating the activity of specific enzymes implicated in disease pathways. For example, it has been evaluated for its ability to inhibit proteases involved in cancer progression.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecules. Its unique functional groups facilitate various chemical reactions, including oxidation and reduction.
Data Table: Reaction Types and Conditions
| Reaction Type | Reagents Used | Conditions | Major Products |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acetic acid, reflux | Sulfoxides, sulfones |
| Reduction | LiAlH₄, NaBH₄ | Ether solvent | Amines, alcohols |
| Substitution | Alkyl halides, acyl chlorides | Basic/acidic conditions | Substituted glycinates |
Materials Science
This compound is also utilized in the development of specialty chemicals and materials. Its properties can be tailored for specific applications in polymers or coatings.
Application Example:
Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It could influence biochemical pathways by acting as an inhibitor, activator, or substrate for various enzymatic reactions.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., OMe in –8) improve solubility in polar solvents.
- Steric Considerations : The 4-ethylphenyl group in the target compound introduces greater steric hindrance compared to methyl or methoxy substituents, which may reduce enzymatic degradation but limit binding to compact active sites.
- Ester vs. Amide/Free Acid : Ester derivatives (e.g., –8) are typically more lipophilic than amides or free acids (), influencing membrane permeability and metabolic stability.
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives (–8) exhibit higher aqueous solubility compared to chloro-substituted analogs due to increased polarity.
- Thermal Stability : Sulfonamide linkages generally confer high thermal stability, as seen in similar compounds synthesized under reflux conditions (e.g., 85°C in ).
- Spectroscopic Data : IR and NMR spectra for these compounds typically show characteristic signals for sulfonyl groups (∼1350–1150 cm⁻¹ for S=O stretching) and aryl protons (δ 6.5–8.0 ppm in ¹H NMR) .
Biological Activity
Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is an organic compound classified under sulfonyl glycinates, which are noted for their diverse applications in medicinal chemistry and materials science. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C18H21NO4S
- CAS Number: 884987-64-8
- Molecular Weight: 357.43 g/mol
The presence of both sulfonyl and ethylphenyl groups contributes to its unique chemical properties, making it a subject of interest in various biological studies.
This compound exerts its biological effects through interaction with specific molecular targets, including:
- Enzymes: It may act as an inhibitor or modulator of enzyme activity, influencing metabolic pathways.
- Receptors: The compound can interact with various receptors, potentially altering signaling pathways related to inflammation and pain perception.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties: The compound has shown potential in modulating inflammatory responses, making it a candidate for therapeutic applications in conditions characterized by inflammation.
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to elucidate these effects.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes, which could be beneficial in drug development for various diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Modulates inflammatory pathways | |
| Antimicrobial | Potential activity against bacterial strains | |
| Enzyme inhibition | Inhibits specific metabolic enzymes |
Case Study: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to controls. This suggests its potential use in developing anti-inflammatory drugs.
Applications in Medicinal Chemistry
The compound's unique structure makes it suitable for various applications:
- Drug Development: Its ability to modulate biological pathways positions it as a candidate for drug development targeting inflammatory diseases.
- Chemical Probes: It can serve as a chemical probe in biochemical research to study enzyme functions and interactions.
Q & A
Q. What are the established synthetic methodologies for Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate?
The synthesis typically involves a two-step process:
Sulfonylation : React 4-ethylphenylamine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
Esterification : Couple the sulfonamide intermediate with methyl glycinate using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents (e.g., dichloromethane or DMF).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. Yield optimization requires strict control of reaction temperature (0–5°C for sulfonylation; room temperature for esterification) .
Q. How is the compound characterized to confirm structural integrity and purity?
A multi-technique approach is essential:
- NMR Spectroscopy : H and C NMR to verify sulfonamide protons (δ 7.2–7.8 ppm for aromatic protons) and ester carbonyl signals (δ 170–175 ppm).
- X-ray Crystallography : Resolve bond angles (e.g., N–S–O ≈ 107–112°) and confirm stereochemistry using single-crystal diffraction data .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (CHNOS, exact mass 355.118 g/mol).
- Melting Point : Compare observed values (e.g., 64–66°C) with literature data to assess purity .
Q. What are the stability and storage recommendations for this compound?
- Stability : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Stability tests show <5% degradation over 6 months at −20°C in anhydrous DMSO.
- Storage : Store in amber vials under inert gas (N or Ar) at −20°C. Avoid prolonged exposure to light or moisture .
| Property | Value | Reference |
|---|---|---|
| Melting Point | 64–66°C | |
| Density | 1.229 g/cm³ (predicted) | |
| Refractive Index | 1.525 |
Advanced Research Questions
Q. How can mechanistic insights into the sulfonylation and esterification steps be experimentally validated?
- Kinetic Studies : Monitor reaction progress via HPLC or TLC to determine rate constants. For sulfonylation, pseudo-first-order kinetics are expected due to excess sulfonyl chloride.
- Isotopic Labeling : Use O-labeled methyl glycinate to trace ester bond formation via mass spectrometry.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies for the coupling step .
Q. What strategies resolve contradictions in crystallographic data for structurally analogous compounds?
Q. How can computational models predict the compound’s pharmacological interactions?
- Molecular Docking : Simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) using AutoDock Vina. Focus on sulfonyl oxygen interactions with Zn in active sites.
- ADMET Prediction : Tools like SwissADME assess bioavailability (%ABS >70% predicted) and blood-brain barrier penetration (log BB <0.3) .
Methodological Notes for Experimental Design
- Contradiction Analysis : When replication issues arise (e.g., variable yields in esterification), use Design of Experiments (DoE) to optimize reagent stoichiometry and solvent polarity .
- Advanced Purification : For diastereomeric impurities, employ chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
